molecular formula C11H8Cl2N2O2 B11801871 3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione

3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione

Cat. No.: B11801871
M. Wt: 271.10 g/mol
InChI Key: OQMWUAQYPNUBPC-UHFFFAOYSA-N
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Description

3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate benzyl and dichloropyrimidine precursors under controlled conditions. Common synthetic routes may include:

    Nucleophilic substitution reactions: Using benzyl halides and dichloropyrimidine derivatives.

    Cyclization reactions: Forming the pyrimidine ring through cyclization of intermediate compounds.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the dichloro groups to form different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various benzyl-substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antiviral activity.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-5,6-dichloropyrimidine: Lacks the dione functionality.

    5,6-Dichloropyrimidine-2,4-dione: Lacks the benzyl group.

    3-Benzylpyrimidine-2,4-dione: Lacks the dichloro groups.

Uniqueness

3-Benzyl-5,6-dichloropyrimidine-2,4(1H,3H)-dione is unique due to the combination of benzyl, dichloro, and dione functionalities, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

3-benzyl-5,6-dichloro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H8Cl2N2O2/c12-8-9(13)14-11(17)15(10(8)16)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,14,17)

InChI Key

OQMWUAQYPNUBPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(NC2=O)Cl)Cl

Origin of Product

United States

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